molecular formula C11H6Cl2N4 B7734072 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B7734072
M. Wt: 265.09 g/mol
InChI Key: HTCSVFHWWKNXID-UHFFFAOYSA-N
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Description

4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-chlorophenylhydrazine. This intermediate is then reacted with 4-chloropyrimidine-5-carboxylic acid under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may have enhanced or altered biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to the modulation of various biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of two chlorine atoms, which enhances its reactivity and potential for various chemical transformations. Its specific structure also allows for selective interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCSVFHWWKNXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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